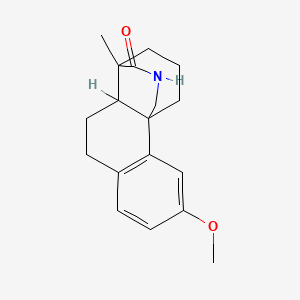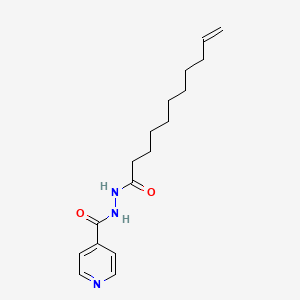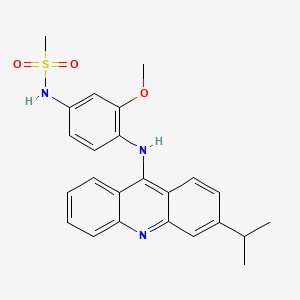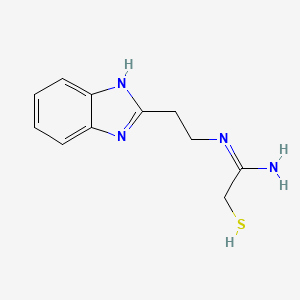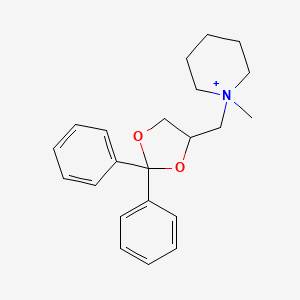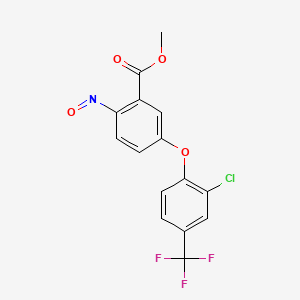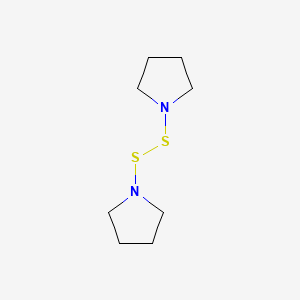
Methanesulfonanilide, 4'-(3-(dimethylamino)propionyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride is a chemical compound with the molecular formula C12H18N2O3S.ClH. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonanilide group and a dimethylamino propionyl group, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride typically involves the reaction of methanesulfonanilide with 3-(dimethylamino)propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride .
Aplicaciones Científicas De Investigación
Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methanesulfonanilide group can engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonamide, N-(4-(3-(dimethylamino)-1-oxopropyl)phenyl)-, hydrochloride
- 4’-(3-Dimethylaminopropionyl)methanesulfonanilide hydrochloride
Uniqueness
Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
60232-96-4 |
|---|---|
Fórmula molecular |
C12H19ClN2O3S |
Peso molecular |
306.81 g/mol |
Nombre IUPAC |
N-[4-[3-(dimethylamino)propanoyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-14(2)9-8-12(15)10-4-6-11(7-5-10)13-18(3,16)17;/h4-7,13H,8-9H2,1-3H3;1H |
Clave InChI |
JEJKDHCSGDUOSU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


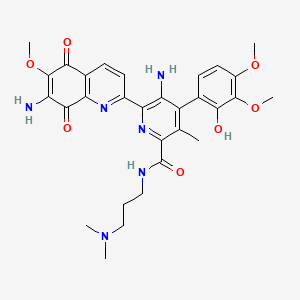
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
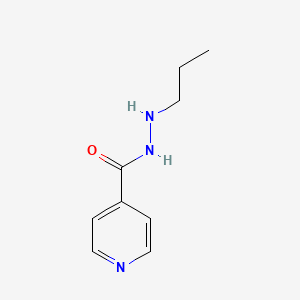
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)

![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
